6-(3-Fluorophenoxy)pyridine-3-boronic acid
Overview
Description
6-(3-Fluorophenoxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a 3-fluorophenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 6-(3-Fluorophenoxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a critical step in many organic synthesis processes, including the production of various pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of environments without being significantly affected by the presence of other functional groups .
Biochemical Analysis
Biochemical Properties
6-(3-Fluorophenoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of new carbon-carbon bonds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step of the reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium catalyst through its boronic acid group, facilitating the transmetalation step. This interaction leads to the formation of a new carbon-carbon bond between the aryl group of this compound and the halide substrate. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately resulting in the formation of the desired product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but prolonged exposure to air and moisture can lead to degradation. Long-term effects on cellular function have not been extensively studied, but the stability of the compound in laboratory settings is crucial for its effective use in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide . Other reactions include oxidation, reduction, and substitution reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-(3-Fluorophenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(3-Fluorophenoxy)pyridine-3-boronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid functional group on the pyridine ring. This combination enhances its reactivity and versatility in cross-coupling reactions compared to other boronic acids .
Properties
IUPAC Name |
[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGPEIVGCVSDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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